N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O2S and its molecular weight is 410.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Novel Synthesis Approaches
A study by Ibrahim and Behbehani (2014) describes the synthesis of a new class of pyridazin-3-one derivatives, showcasing a general route for the synthesis of novel compounds by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds, which could potentially include compounds similar to the specified chemical structure (H. M. Ibrahim & H. Behbehani, 2014).
Structural and Electronic Properties
Sallam et al. (2021) focused on the synthesis, structure analysis, and theoretical calculations of a pyridazine analog, contributing insights into the electronic structure and reactivity through density functional theory (DFT) calculations and Hirshfeld surface analysis. This work underscores the significance of structural and electronic characterization in understanding the chemical behavior of these compounds (Hamdi Hamid Sallam et al., 2021).
Potential for Derivative Synthesis
Palamarchuk et al. (2019) demonstrated the use of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines for the synthesis of previously unknown derivatives, suggesting a method for expanding the chemical space around pyridazine and oxazolopyridine cores. This approach could be applicable for generating a variety of derivatives with the core structure similar to the compound (I. Palamarchuk et al., 2019).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c1-12-22-18-19(28-12)17(13-6-3-2-4-7-13)24-25(20(18)27)11-16(26)23-15-9-5-8-14(21)10-15/h2-10H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZULZTXHBEMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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